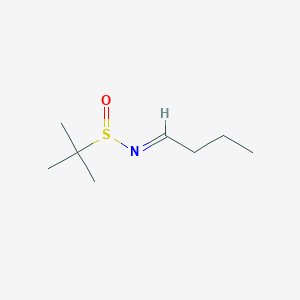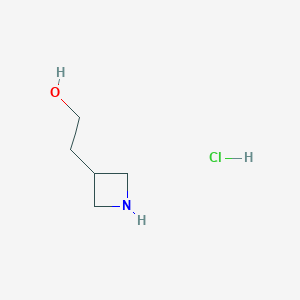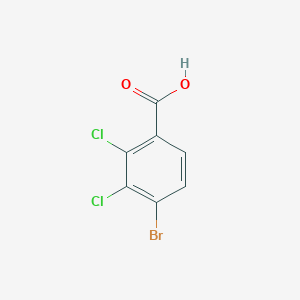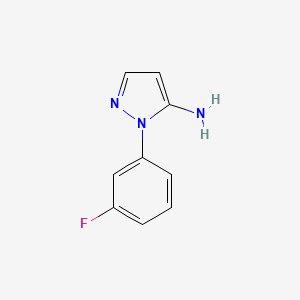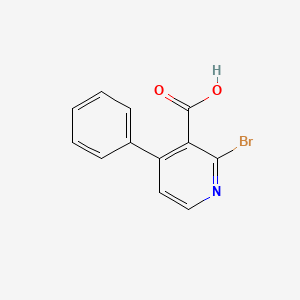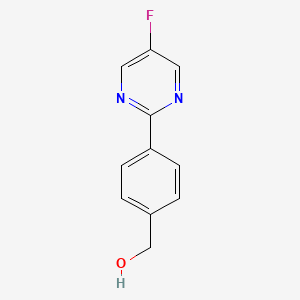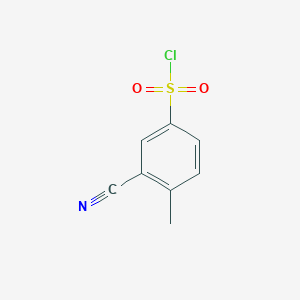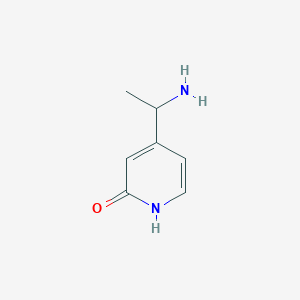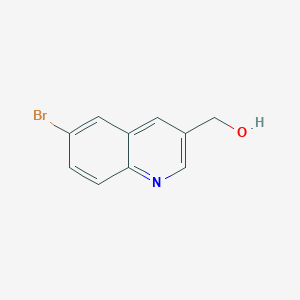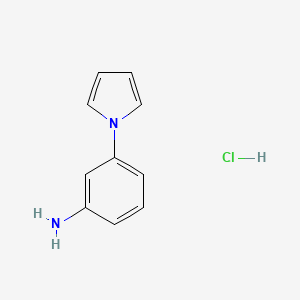
Chlorhydrate de 3-(1H-pyrrol-1-yl)aniline
Vue d'ensemble
Description
3-(1H-pyrrol-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-pyrrol-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrrol-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyseur de polymérisation
Les pyrroles, qui font partie du composé, sont utilisés comme catalyseurs dans les processus de polymérisation . Cela signifie que le « chlorhydrate de 3-(1H-pyrrol-1-yl)aniline » pourrait potentiellement être utilisé pour accélérer la vitesse de réaction lors de la formation de polymères.
Inhibiteur de corrosion
Les pyrroles servent également d'inhibiteurs de corrosion . Par conséquent, le « this compound » pourrait être utilisé pour empêcher la détérioration des matériaux, en particulier des métaux, par des réactions chimiques avec leur environnement.
Conservateur
Le composé pourrait être utilisé comme conservateur , contribuant à prévenir ou à ralentir la détérioration, les dommages ou la décomposition d'une variété de produits en raison de sa composante pyrrole.
Solvant pour les résines et les terpènes
Les pyrroles peuvent agir comme solvants pour les résines et les terpènes . Cela suggère que le « this compound » pourrait être utilisé pour dissoudre ces substances, aidant ainsi divers procédés industriels.
Procédés métallurgiques
Les pyrroles sont fonctionnels dans divers procédés métallurgiques . Cela implique que le « this compound » pourrait être utilisé dans l'extraction et le traitement des métaux.
Chimie de la luminescence
Les pyrroles jouent un rôle dans la chimie de la luminescence . Cela suggère que le « this compound » pourrait être utilisé dans l'étude et l'application de substances qui émettent de la lumière.
Analyse spectrochimique
Les pyrroles sont utilisés dans l'analyse spectrochimique , indiquant que le « this compound » pourrait être utilisé dans l'identification et la mesure de substances en fonction du spectre du rayonnement qu'elles émettent ou absorbent.
Catalyseur de complexe de métaux de transition
Les pyrroles peuvent agir comme catalyseurs de complexes de métaux de transition pour une polymérisation uniforme . Cela suggère que le « this compound » pourrait être utilisé pour contrôler le processus de polymérisation, conduisant à des polymères ayant des propriétés uniformes.
Mécanisme D'action
Mode of Action
The exact mode of action of 3-(1H-pyrrol-1-yl)aniline hydrochloride is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been observed to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Analyse Biochimique
Biochemical Properties
3-(1H-pyrrol-1-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The interactions between 3-(1H-pyrrol-1-yl)aniline hydrochloride and biomolecules are crucial for understanding its role in biochemical processes .
Cellular Effects
The effects of 3-(1H-pyrrol-1-yl)aniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, 3-(1H-pyrrol-1-yl)aniline hydrochloride can impact cellular metabolism by modulating metabolic pathways and enzyme activities .
Molecular Mechanism
The molecular mechanism of action of 3-(1H-pyrrol-1-yl)aniline hydrochloride involves its interactions with biomolecules at the molecular level. The compound binds to specific proteins or enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 3-(1H-pyrrol-1-yl)aniline hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-pyrrol-1-yl)aniline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, 3-(1H-pyrrol-1-yl)aniline hydrochloride may undergo chemical changes that affect its activity and function. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 3-(1H-pyrrol-1-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of 3-(1H-pyrrol-1-yl)aniline hydrochloride can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
3-(1H-pyrrol-1-yl)aniline hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism. By modulating enzyme activities, 3-(1H-pyrrol-1-yl)aniline hydrochloride can alter the flow of metabolites through different biochemical routes .
Transport and Distribution
The transport and distribution of 3-(1H-pyrrol-1-yl)aniline hydrochloride within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the localization and accumulation of 3-(1H-pyrrol-1-yl)aniline hydrochloride within specific cellular compartments. Understanding these processes is vital for elucidating the compound’s effects on cellular function .
Propriétés
IUPAC Name |
3-pyrrol-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h1-8H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNKYQVJWBHBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


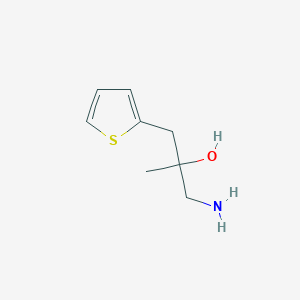
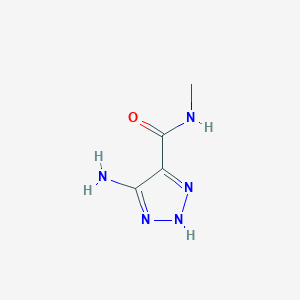
![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)
